molecular formula C14H18BN3O2 B3096539 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine CAS No. 1286202-05-8

3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine

Cat. No.: B3096539
CAS No.: 1286202-05-8
M. Wt: 271.12 g/mol
InChI Key: DMXSOTHMZWWOPT-UHFFFAOYSA-N
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Description

“3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyridine” is a heteroarylboronic acid ester . It is a type of organoboron compound, which is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .


Synthesis Analysis

The synthesis of similar compounds involves nucleophilic and amidation reactions . For example, “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” can be synthesized through these reactions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C11H16BNO2 . The InChI code for a similar compound, “3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole”, is "1S/C9H14BClN2O2/c1-8(2)9(3,4)15-10(14-8)6-5-12-13-7(6)11/h5H,1-4H3,(H,12,13)" .


Chemical Reactions Analysis

Organoboron compounds like this are often used in various transformation processes due to their high stability, low toxicity, and high reactivity . They are used in the organic synthesis of drugs, in reactions such as the Suzuki-Miyaura cross-coupling reaction .


Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It is almost transparent in acetone and has a melting point of 102.0 to 106.0 °C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound is synthesized using various techniques, including nucleophilic substitution reactions, and is confirmed by spectroscopic methods like FTIR, NMR, and mass spectrometry (Huang et al., 2021), (Yang et al., 2021).
  • Density Functional Theory (DFT) Studies : DFT is employed to calculate the molecular structure, revealing consistency with X-ray diffraction results (Liao et al., 2022).

Chemical Reactions and Properties

  • Suzuki Coupling : Utilized in Suzuki coupling reactions, demonstrating the versatility in synthesizing various medicinally important compounds (Bethel et al., 2012).
  • Chemical Reactivity and Stability : Investigated for differences in reactivity and stability compared to its regioisomers, supported by HOMO and LUMO calculations (Sopková-de Oliveira Santos et al., 2003).

Applications in Organic and Polymer Chemistry

  • Intermediate in Biologically Active Compounds : Serves as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib (Kong et al., 2016).
  • Polymer Synthesis : Utilized in the synthesis of deeply colored polymers with potential applications in materials science (Welterlich et al., 2012).

Biological Applications

  • Antimicrobial and Antimycobacterial Activity : Derivatives of this compound have been studied for their antimicrobial and antimycobacterial properties, indicating potential pharmaceutical applications (R.V.Sidhaye et al., 2011).

Photophysical Properties

  • Photoinduced Tautomerization : Exhibits interesting photophysical properties like photoinduced tautomerization, relevant for photochemical studies (Vetokhina et al., 2012).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, seek medical advice or attention .

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-8-17-18(10-11)12-6-5-7-16-9-12/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXSOTHMZWWOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725898
Record name 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286202-05-8
Record name 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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